(Z)-3-allyl-5-benzyl-2-((E)-((5-phenylfuran-2-yl)methylene)hydrazono)thiazolidin-4-one
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Overview
Description
Thiazolidin-4-one is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . Thiazolidin-4-one motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidin-4-one derivatives can be synthesized through various methods. For instance, three-component reactions of oxindole derivatives, thiosemicarbazide with dialkyl acetylenedicarboxylate (or maleimide) can lead to novel indole-hydrazono thiazolidinones . Another method involves the cyclocondensation of aryl/pyrazolyl aldehyde, thiosemicarbazide and maleic anhydride in acetonitrile in the presence of readily available whole cell biocatalyst, baker’s yeast .Molecular Structure Analysis
The structures of thiazolidin-4-one derivatives can be characterized with Fourier-transform Infrared (FTIR), Nuclear Magnetic Resonance (1H NMR—13C NMR), and High-resolution Mass Spectroscopy (HRMS) .Chemical Reactions Analysis
Thiazolidin-4-one derivatives have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-one derivatives can be determined using various spectroscopic studies (FT IR, 1D NMR, 2D NMR, LC–MS) and elemental analysis .Scientific Research Applications
The compound you’re interested in belongs to the class of thiazolidin-4-one derivatives, which are known for their wide range of biological activities. Here’s a comprehensive analysis focusing on six unique applications:
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively researched for their anticancer properties. They have shown significant activities against various cancer cell lines, making them potential candidates for cancer therapy .
Antimicrobial Properties
These compounds display strong antimicrobial activities, which include antibacterial, antifungal, and antiviral properties, making them useful in combating infectious diseases .
Antioxidant Effects
Thiazolidin-4-one derivatives can act as antioxidants, helping to protect cells from damage caused by free radicals .
Anti-inflammatory and Analgesic Uses
They also exhibit anti-inflammatory and analgesic effects, which can be beneficial in treating conditions associated with inflammation and pain .
Antidiabetic Potential
Some derivatives in this class have been found to possess antidiabetic properties, offering a potential therapeutic avenue for managing diabetes .
Antiparasitic Activity
These compounds have antiparasitic activities, which could be useful in the treatment of parasitic infections .
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been extensively researched for their significant anticancer activities . They are known to inhibit various enzymes and cell lines, contributing to their anticancer activity .
Mode of Action
Thiazolidin-4-one derivatives are known to interact with their targets, leading to reduced viability and proliferation of certain cell lines .
Biochemical Pathways
Thiazolidin-4-one derivatives are known to impact various biochemical pathways related to cancer cell proliferation and survival .
Pharmacokinetics
Thiazolidin-4-one derivatives have been studied for their admet properties . These studies can provide insights into the bioavailability of such compounds.
Result of Action
It is known that thiazolidin-4-one derivatives can reduce the viability and proliferation of certain cell lines . This suggests that the compound may have a similar effect.
Future Directions
Thiazolidin-4-one derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidin-4-one derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
(2Z)-5-benzyl-2-[(E)-(5-phenylfuran-2-yl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-2-15-27-23(28)22(16-18-9-5-3-6-10-18)30-24(27)26-25-17-20-13-14-21(29-20)19-11-7-4-8-12-19/h2-14,17,22H,1,15-16H2/b25-17+,26-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJBAFBJSQSOCM-FOWVXNRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NN=CC2=CC=C(O2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)C(S/C1=N\N=C\C2=CC=C(O2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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